Predicted Lipophilicity (logP) of 2-(3-Phenylpropyl)phenol Compared to 2-Propylphenol and 2-Benzylphenol
The predicted logP of 2-(3-phenylpropyl)phenol is 2.7 (ChemAxon) [1], placing it between the less lipophilic 2-propylphenol (logP 3.07, measured/predicted) [2] and the more lipophilic 2-benzylphenol (logP 3.76, predicted) [3]. The 0.37 log-unit lower value versus 2-propylphenol suggests measurably improved aqueous solubility, while the ~1.0 log-unit deficit relative to 2-benzylphenol indicates reduced non-specific membrane partitioning. This intermediate lipophilicity may offer a balanced profile for in vitro assays where excessive logP leads to compound aggregation or non-specific binding.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.7 (ChemAxon predicted) |
| Comparator Or Baseline | 2-Propylphenol: logP = 3.07; 2-Benzylphenol: logP = 3.76 (both predicted/experimental) |
| Quantified Difference | ΔlogP = -0.37 vs. 2-propylphenol; ΔlogP = -1.06 vs. 2-benzylphenol |
| Conditions | Predicted values from ChemAxon software (target) and ChemBase database (comparators) |
Why This Matters
Lower logP translates to higher aqueous solubility and reduced non-specific protein binding, which is critical for accurate dose-response measurements in biochemical and cell-based assays.
- [1] ChemFont. logP 2.7 (ChemAxon) for 2-(3-phenylpropyl)phenol aglycone. 2022. View Source
- [2] ChemBase. 2-Propylphenol: LogP 3.0722392, pKa 10.297887. Accessed 2026. View Source
- [3] ChemBase. 2-Benzylphenol: LogP 3.7614746, pKa 10.092197. Accessed 2026. View Source
